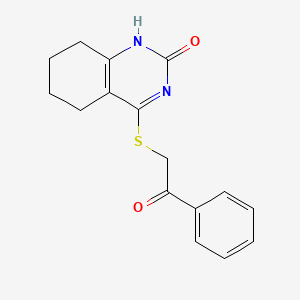

4-苯乙酰硫代基-5,6,7,8-四氢-1H-喹唑啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinones are a class of organic compounds with a wide range of biological activities. They are essentially used as analgesics, anti-inflammatory, diuretics, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .

Synthesis Analysis

Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air. This is also known as Niementowski reaction .Molecular Structure Analysis

The molecular structure of quinazolinones can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary greatly depending on the specific compound. For example, 2-benzylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a molecular weight of 272.36500 .科学研究应用

Anticancer Research

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its efficacy could be compared with other quinazoline derivatives that have shown promise in targeting specific cancer pathways .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of quinazoline derivatives make them candidates for the development of new therapeutic agents. Research could focus on the compound’s mechanism of action in modulating inflammatory responses and its potential to reduce pain in chronic inflammatory diseases .

Antimicrobial Activity

Quinazoline compounds have demonstrated antibacterial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic microorganisms to determine its spectrum of antimicrobial activity and potential as a novel antibiotic .

Antiviral Properties

Research into the antiviral properties of quinazoline derivatives could lead to the development of new treatments for viral infections. The compound’s effectiveness against various viruses, including its potential to inhibit viral replication, would be a valuable area of study .

Neuroprotective Effects

The neuroprotective effects of quinazoline derivatives are another area of interest. Studies could explore the compound’s potential in protecting neuronal cells from damage or death caused by neurodegenerative diseases or brain injuries .

Cardiovascular Applications

Given the role of quinazoline derivatives in modulating blood pressure and cardiac function, this compound could be researched for its potential benefits in treating hypertension and other cardiovascular conditions .

Metabolic Disorders

The compound’s impact on metabolic pathways could be investigated, particularly its potential role in treating metabolic disorders such as diabetes and obesity. Its effect on insulin resistance and glucose metabolism would be of particular interest .

Chemical Synthesis and Material Science

Lastly, the compound’s utility in chemical synthesis as an intermediate for the production of more complex molecules could be explored. Additionally, its properties could be leveraged in material science for the development of novel materials with specific characteristics .

未来方向

属性

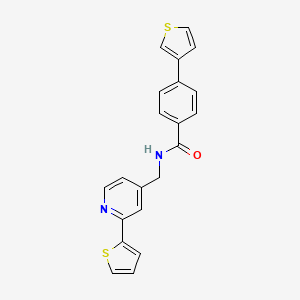

IUPAC Name |

4-phenacylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-14(11-6-2-1-3-7-11)10-21-15-12-8-4-5-9-13(12)17-16(20)18-15/h1-3,6-7H,4-5,8-10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZFWLHCZZWYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-oxo-2-phenylethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

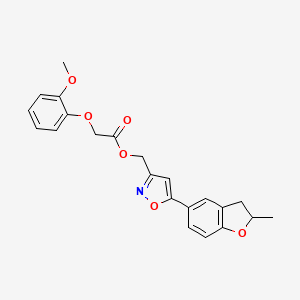

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)

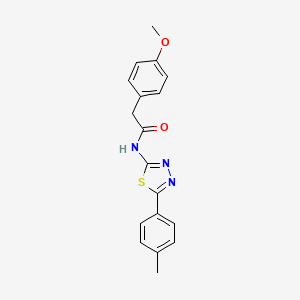

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2873917.png)

![2-Phenylmethoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2873929.png)

![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2873930.png)

![(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid](/img/structure/B2873931.png)

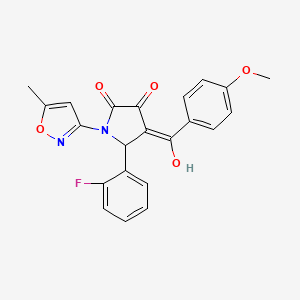

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2873933.png)

![3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2873935.png)